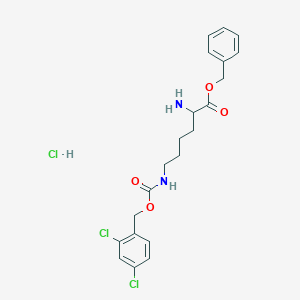
H-Lys(2,4-dichloro-Z)-OBzl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H-Lys(2,4-dichloro-Z)-OBzl is a synthetic compound that belongs to the class of modified amino acids. It is characterized by the presence of a lysine residue that is protected by a 2,4-dichlorobenzyl group. This compound is often used in peptide synthesis and other chemical research applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of H-Lys(2,4-dichloro-Z)-OBzl typically involves the protection of the lysine amino group with a 2,4-dichlorobenzyl group. The process generally includes the following steps:
Protection of the Amino Group: The lysine amino group is protected using 2,4-dichlorobenzyl chloride in the presence of a base such as triethylamine.
Coupling Reaction: The protected lysine is then coupled with benzyl alcohol under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of lysine and 2,4-dichlorobenzyl chloride are reacted in industrial reactors.
Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
H-Lys(2,4-dichloro-Z)-OBzl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The 2,4-dichlorobenzyl group can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, ethanol.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of oxidized lysine derivatives.
Reduction: Formation of reduced lysine derivatives.
Substitution: Formation of substituted lysine derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
H-Lys(2,4-dichloro-Z)-OBzl has a wide range of applications in scientific research:
Chemistry: Used in peptide synthesis as a protected lysine derivative.
Biology: Studied for its potential role in protein modification and enzyme inhibition.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Used in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of H-Lys(2,4-dichloro-Z)-OBzl involves its interaction with specific molecular targets. The 2,4-dichlorobenzyl group provides steric hindrance, which can affect the compound’s binding to enzymes and other proteins. This can lead to inhibition or modification of protein function, making it useful in various biochemical studies.
Vergleich Mit ähnlichen Verbindungen
H-Lys(2,4-dichloro-Z)-OBzl can be compared with other protected lysine derivatives such as:
H-Lys(Z)-OBzl: Lacks the dichloro substitution, making it less sterically hindered.
H-Lys(2,4-dichloro-Z)-OH: Similar structure but without the benzyl ester group.
H-Lys(Boc)-OBzl: Uses a tert-butyloxycarbonyl group for protection instead of 2,4-dichlorobenzyl.
The uniqueness of this compound lies in its specific protective group, which provides distinct steric and electronic properties, making it suitable for specialized applications in peptide synthesis and biochemical research.
Eigenschaften
Molekularformel |
C21H25Cl3N2O4 |
|---|---|
Molekulargewicht |
475.8 g/mol |
IUPAC-Name |
benzyl 2-amino-6-[(2,4-dichlorophenyl)methoxycarbonylamino]hexanoate;hydrochloride |
InChI |
InChI=1S/C21H24Cl2N2O4.ClH/c22-17-10-9-16(18(23)12-17)14-29-21(27)25-11-5-4-8-19(24)20(26)28-13-15-6-2-1-3-7-15;/h1-3,6-7,9-10,12,19H,4-5,8,11,13-14,24H2,(H,25,27);1H |
InChI-Schlüssel |
OFVFFFSCHWEDRO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)C(CCCCNC(=O)OCC2=C(C=C(C=C2)Cl)Cl)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Furo[3,4-e]-1,3-benzodioxol-8-ol, 6,8-dihydro-6-[(5S)-5,6,7,8-tetrahydro-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl]-, (6R,8S)-](/img/structure/B12294632.png)
![N-[3-[tert-butyl(dimethyl)silyl]oxy-1-hydroxy-1-(4-nitrophenyl)propan-2-yl]-2,2-dichloroacetamide](/img/structure/B12294638.png)
![1-[1-[3-(6-Chloronaphthalen-2-yl)sulfonyl-2-hydroxypropanoyl]piperidin-4-yl]-1,3-diazinan-2-one](/img/structure/B12294645.png)
![(E)-4-[(3,5-dibromo-2-hydroxyphenyl)methoxy]-4-oxobut-2-enoate](/img/structure/B12294651.png)
![(13E)-13-ethylidene-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-ol](/img/structure/B12294658.png)
![3-(Hydroxymethyl)-6-oxabicyclo[3.1.0]hexan-2-ol](/img/structure/B12294662.png)
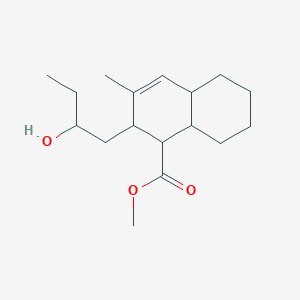
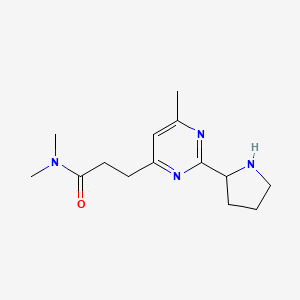

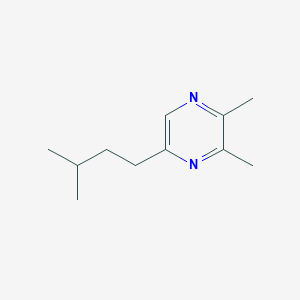
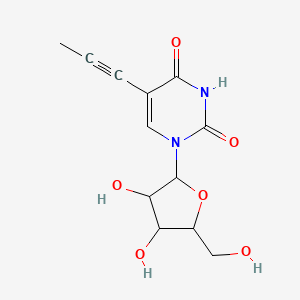
![Ethyl 15-ethyl-11-oxido-1-aza-11-azoniapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate](/img/structure/B12294684.png)
![(alphaR,betaS)-beta-[[(1,1-Dimethylethoxy)carbonyl]amino]-alpha-hydroxy-4-(phenylmethoxy)-benzenepropanoic Acid Ethyl Ester](/img/structure/B12294690.png)
